REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1.[H-].[Na+].[CH3:15]I>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH3:15])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1 |f:1.2|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1)N)[N+](=O)[O-]
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Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.17 mL
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Type
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reactant
|
Smiles
|
CI
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Type
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CUSTOM
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Details
|
stirred at that temperature for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the resulting solution was stirred at room temperature for 30 min
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Duration
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30 min
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Type
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CUSTOM
|
Details
|
The reaction was quenched with ice-water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×100 ml)
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Type
|
WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
COC1=CC(=C(C=C1)NC)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |